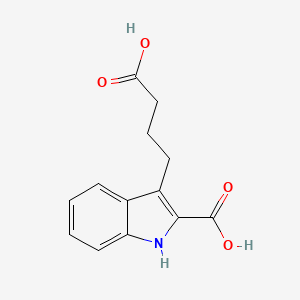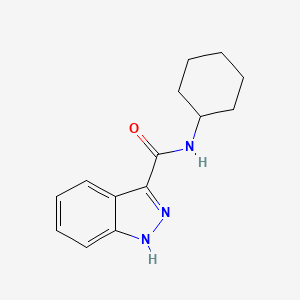
(2R,5S)-1-Boc-2,5-diethyl-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5S)-1-Boc-2,5-diethyl-piperazine is a chiral compound with a piperazine ring structure The compound is characterized by the presence of two ethyl groups at the 2 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Boc-2,5-diethyl-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and ethyl bromide.
Alkylation: Piperazine is alkylated with ethyl bromide under basic conditions to introduce the ethyl groups at the 2 and 5 positions.
Protection: The resulting diethylpiperazine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to introduce the Boc protecting group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R,5S)-1-Boc-2,5-diethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups at specific positions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the piperazine ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while reduction can yield amine derivatives.
科学研究应用
(2R,5S)-1-Boc-2,5-diethyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2R,5S)-1-Boc-2,5-diethyl-piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization and interaction with biological targets.
相似化合物的比较
Similar Compounds
(2R,5S)-2,5-Diethylpiperazine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
(2R,5S)-1-Allyl-2,5-dimethylpiperazine: Contains allyl and methyl groups instead of ethyl groups, leading to different chemical properties and reactivity.
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: An inorganic-organic hybrid with distinct physicochemical properties.
Uniqueness
(2R,5S)-1-Boc-2,5-diethyl-piperazine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in synthetic chemistry and drug development.
属性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC 名称 |
tert-butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1 |
InChI 键 |
CDKIKMMLXSNKCO-WDEREUQCSA-N |
手性 SMILES |
CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC |
规范 SMILES |
CCC1CNC(CN1C(=O)OC(C)(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


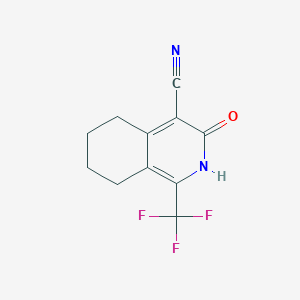
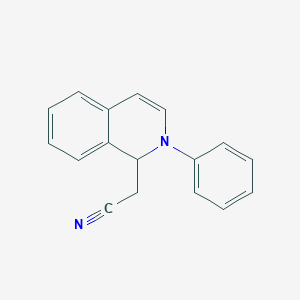
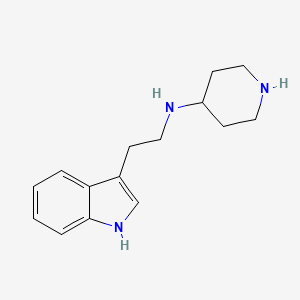
![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)
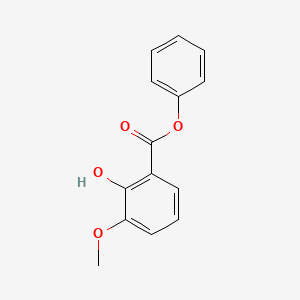


![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)


